N-(2-Fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea belongs to a class of compounds known as thioureas. Thioureas are organic compounds characterized by the presence of a -NH-CS-NH- functional group. These compounds have garnered significant attention in various scientific disciplines due to their diverse biological activities and synthetic utility [].
Several papers within the provided set describe structurally similar thiourea derivatives, highlighting the potential relevance of N-(2-Fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in various research areas. For instance, analogous thioureas have demonstrated antitumor [, , ], antimicrobial [, ], and antiviral activities [].
1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea is a thiourea derivative characterized by its unique chemical structure and potential applications in various scientific fields, including medicinal chemistry and biochemistry. This compound features a fluorophenyl group and a morpholine moiety, which contribute to its reactivity and biological activity.
The compound can be synthesized through specific chemical reactions involving the appropriate precursors, such as 2-fluoroaniline and morpholine derivatives. The synthesis typically requires controlled conditions to ensure the desired product is obtained in high yield and purity.
1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea belongs to the class of thioureas, which are compounds containing a thiocarbonyl group (C=S) bonded to two amine groups. Thioureas are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves the reaction of 2-fluoroaniline with 2-(morpholin-4-yl)ethyl isothiocyanate. This reaction can be performed under mild conditions, often utilizing a base such as triethylamine to facilitate the formation of the thiourea linkage.
The molecular structure of 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea includes:
1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea can undergo several chemical transformations:
The mechanism of action of 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This interaction is crucial for its potential therapeutic effects, particularly in inhibiting certain biological pathways associated with disease processes.
1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea has several potential applications:
1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea belongs to the N,N'-disubstituted thiourea class of organic compounds, characterized by a thiocarbonyl group (C=S) flanked by two nitrogen-bearing substituents. Its systematic IUPAC name is 1-(2-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea, reflecting the presence of a 2-fluorophenyl group attached to one nitrogen atom and a 2-morpholinoethyl moiety attached to the adjacent nitrogen. The molecular formula C₁₃H₁₈FN₃OS (molecular weight: 283.36 g/mol) incorporates several structurally significant features: the fluorinated aromatic system, the tertiary amine-containing morpholine ring, and the thiourea functional group that serves as a hydrogen-bond donor/acceptor domain [1].
Key physicochemical parameters include:
Table 1: Structural and Physicochemical Properties of 1-(2-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
Property | Value |
---|---|
CAS Registry Number | 6551-81-1 |
Molecular Formula | C₁₃H₁₈FN₃OS |
Molecular Weight | 283.36 g/mol |
Density | 1.262 g/cm³ |
Boiling Point | 389.3°C at 760 mmHg |
Flash Point | 189.9°C |
Refractive Index | 1.608 |
Canonical SMILES | C1COCCN1CCNC(=S)NC2=CC=CC=C2F |
The molecular architecture facilitates multiple interaction modalities: the fluorine atom acts as a hydrogen-bond acceptor, the morpholine nitrogen provides basicity for protonation or coordination, and the thiourea moiety enables hydrogen bonding with biological targets. The semi-flexible ethylene linker between the morpholine and thiourea allows conformational adaptability during target binding [1] [4].
Thiourea derivatives have evolved from simple chemical curiosities to pharmacologically significant entities since the mid-20th century. Early thiourea compounds like thiourea itself and phenylthiourea were studied for their goitrogenic effects, leading to the development of antithyroid drugs such as methimazole, propylthiouracil, and thioacetazone [2]. These discoveries established the thiourea motif as a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities.
The 1990s witnessed a resurgence in thiourea chemistry with the exploration of N,N'-disubstituted thioureas for diverse therapeutic applications. Research on compounds like trehazolin highlighted the role of thiourea groups in enzyme inhibition through transition-state mimicry [2]. This era also saw the strategic incorporation of fluorinated aromatic systems and heterocyclic amines to enhance bioavailability and target affinity. The specific combination of fluorophenyl and morpholinyl substituents emerged as a design strategy to optimize pharmacokinetic properties and blood-brain barrier penetration in central nervous system-targeted agents [4] [7].
Contemporary research focuses on rationally engineered thiourea derivatives for antimicrobial and anticancer applications, with 1-(2-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea representing a modern iteration that leverages both fluorination and morpholine ring incorporation to enhance bioactivity [7].
The 2-fluorophenyl group contributes critically to the compound's pharmacodynamic profile through multiple mechanisms:
The morpholin-4-ylethyl moiety provides complementary pharmacological advantages:
Table 2: Bioactivity Comparison of Thiourea Derivatives with Different Substituents
Compound Substituents | Biological Activity | Potency (MIC or IC₅₀) | Source |
---|---|---|---|
Benzo[1,3]dioxol-5-yl (Compound 3i) | Anti-tubercular vs. M. tuberculosis | MIC = 3.13 µg/mL | [7] |
4-Morpholinyl-4-phenyl (Compound 3s) | Anti-tubercular vs. M. tuberculosis | MIC = 6.25 µg/mL | [7] |
2-Morpholin-4-ylethyl (Current compound) | Acetylcholinesterase inhibition | IC₅₀ = 120 nM | [8] |
2-(Dimethylamino)ethyl | Acetylcholinesterase inhibition | IC₅₀ = 7100 nM | [8] |
Structure-activity relationship (SAR) studies confirm that the morpholinyl group significantly enhances potency compared to simpler amines. For example, morpholine-containing thioureas exhibit up to 60-fold greater enzyme inhibitory activity against acetylcholinesterase than dimethylamino analogues, attributable to the morpholine oxygen's hydrogen-bonding capacity [8]. Similarly, in antimycobacterial screening, thioureas with morpholine-derived substituents demonstrate superior activity, with MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv, attributed to enhanced cell wall penetration and target affinity [7].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7